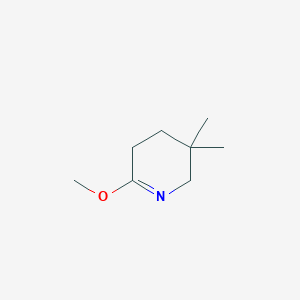![molecular formula C9H13N3O B2529892 2-[(2-Methylphenyl)amino]acetohydrazide CAS No. 112255-66-0](/img/structure/B2529892.png)
2-[(2-Methylphenyl)amino]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-[(2-Methylphenyl)amino]acetohydrazide" is a derivative of acetohydrazide, which is a class of compounds known for their potential in creating low-toxic and highly active substances. These compounds have been extensively studied due to their high biological activity and potential applications in various fields, including medicinal chemistry.
Synthesis Analysis
The synthesis of acetohydrazide derivatives typically involves the reaction of acetohydrazide with various substituents. For instance, in one study, 2-(5-fluoro-2-methyl-1H-inden-3-yl) acetohydrazide was reacted with various substituted aldehydes at elevated temperatures in methanol to yield substituted N-benzylidene-2-(2-methyl-1H-inden-3-yl) acetohydrazide derivatives . Another study reported the synthesis of 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides derivatives by reacting 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides with aldehydes and ketones .
Molecular Structure Analysis
The molecular structure of acetohydrazide derivatives can be complex and is often determined using modern physico-chemical analysis methods such as elemental analysis, 1H-NMR spectroscopy, and mass spectrometry. For example, the crystal structure of (2-methyl-phenoxy)-acetohydrazide was determined using single crystal x-ray diffraction, revealing that it crystallizes in the monoclinic crystal system with specific unit cell parameters .
Chemical Reactions Analysis
Acetohydrazide derivatives can undergo various chemical reactions to form new compounds with potential biological activities. The reaction conditions, such as temperature and the presence of catalysts, can significantly affect the yield and the formation of the desired products. For instance, the reaction of 2-(5-fluoro-2-methyl-1H-inden-3-yl) acetohydrazide with substituted aldehydes did not require any acid or base catalyst and was found to be general for all the substituted benzaldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetohydrazide derivatives, such as melting points and solubility, are crucial for their practical applications. These properties are typically studied using various analytical techniques. For example, the melting point of the synthesized derivatives was determined using an automatic device, and their individuality was proved by HPLC-MS .
Applications De Recherche Scientifique
Nonlinear Optical Properties
Hydrazones derived from 2-[(2-Methylphenyl)amino]acetohydrazide have been synthesized and investigated for their third-order nonlinear optical properties. These compounds exhibit two-photon absorption at a specific wavelength and are considered potential candidates for optical device applications like optical limiters and optical switches (Naseema et al., 2010).
Antioxidant Activity
Certain derivatives of 2-[(2-Methylphenyl)amino]acetohydrazide have shown significant antioxidant properties. For instance, a compound synthesized from 2-[(3-{2-[(4-methylphenyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)sulfanyl]acetohydrazide demonstrated higher antioxidant ability than the control substance, butylated hydroxytoluene, in a Ferric reducing antioxidant power assay (Šermukšnytė et al., 2022).
Anti-Inflammatory Activity
Compounds synthesized from 2-({5-[4-(morpholin-4-yl)phenyl]-1,3,4-oxadiazol-2-yl}amino)acetohydrazide derivatives have been investigated for their anti-inflammatory properties. These compounds, characterized by various spectral studies, were subjected to in vitro and in vivo anti-inflammatory testing, indicating a potential for developing new biologically active substances (Somashekhar & Kotnal, 2019).
Antimicrobial Activities
Various derivatives of 2-[(2-Methylphenyl)amino]acetohydrazide have been synthesized and tested for their antimicrobial activities. For instance, compounds like 2-(4-Amino-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N'-[(2,6-dihalogenophenyl)-methylene]acetohydrazides demonstrated good antimicrobial activities against test microorganisms as compared with ampicillin (Demirbaş et al., 2010).
Antileishmanial Activity
New analogues of 2-(substitutedphenoxy)-N-[(aryl)methylidene]acetohydrazide have been synthesized and evaluated for their in vitro antileishmanial activity against Leishmania donovani. Certain compounds exhibited promising antileishmanial activity, suggesting potential therapeutic use for leishmaniasis (Ahsan et al., 2016).
Safety And Hazards
I couldn’t find specific information on the safety and hazards of “2-[(2-Methylphenyl)amino]acetohydrazide”.
Orientations Futures
The future directions of “2-[(2-Methylphenyl)amino]acetohydrazide” research are not clear at this time. However, similar compounds have shown potential in medicinal chemistry, suggesting that “2-[(2-Methylphenyl)amino]acetohydrazide” may also have potential applications in this field4.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature.
Propriétés
IUPAC Name |
2-(2-methylanilino)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-7-4-2-3-5-8(7)11-6-9(13)12-10/h2-5,11H,6,10H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDPZHCDTYCNSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylphenyl)amino]acetohydrazide | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2529816.png)

![N-[5-chloro-2-(4-methylpiperazino)phenyl]-3-nitrobenzenecarboxamide](/img/structure/B2529819.png)
![methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate](/img/structure/B2529820.png)
![[(1Z,4E)-3-methylidene-5-phenylpenta-1,4-dienyl]benzene](/img/no-structure.png)



![(E)-3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide](/img/structure/B2529828.png)
![1-[5-(Aminomethyl)pyrimidin-2-yl]azepan-2-one hydrochloride](/img/structure/B2529829.png)

